molecular formula C26H25N3O4 B2901762 N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1029725-21-0

N-[(2,5-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2901762
CAS No.: 1029725-21-0
M. Wt: 443.503
InChI Key: LTEGRYLGSKHIAB-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a synthetic indole-based carboxamide derivative characterized by a 3-methylbenzamido substituent at the indole C3 position and a (2,5-dimethoxyphenyl)methyl group appended to the carboxamide nitrogen. Key features include:

  • Molecular framework: Indole core with dual amide linkages.
  • Substituent effects: The 2,5-dimethoxyphenyl group likely enhances lipophilicity and steric bulk compared to simpler aromatic substituents.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-16-7-6-8-17(13-16)25(30)29-23-20-9-4-5-10-21(20)28-24(23)26(31)27-15-18-14-19(32-2)11-12-22(18)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEGRYLGSKHIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with N-[(furan-2-yl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide (L881-0800)

The closest structural analog, L881-0800, shares the 3-(3-methylbenzamido)indole-2-carboxamide backbone but replaces the (2,5-dimethoxyphenyl)methyl group with a (furan-2-yl)methyl substituent. Key differences include:

Property Target Compound (Estimated) L881-0800
Molecular Formula C25H25N3O5 C22H19N3O3
Molecular Weight ~463.5 g/mol 373.41 g/mol
logP ~4.0 (predicted) 3.35
Hydrogen Bond Donors 3 3
Hydrogen Bond Acceptors 5 5
Polar Surface Area ~75 Ų 64.22 Ų

Structural Implications :

  • The methoxy groups may engage in π-π stacking or hydrophobic interactions in biological targets, whereas the furan group offers weaker electron-donating properties.

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound shares the 3-methylbenzamido moiety but lacks the indole core and carboxamide linkage. Key distinctions:

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Core Structure Indole-2-carboxamide Simple benzamide
Functional Groups Dual amides, dimethoxy Hydroxyalkylamide
Applications Undefined (speculative) Metal-catalyzed C–H bond functionalization

Functional Relevance :

  • The indole core in the target compound provides a planar aromatic system for target binding, while the benzamide in serves as a directing group for synthetic catalysis.
  • The N,O-bidentate directing group in contrasts with the sterically hindered dimethoxyphenyl group in the target compound, which may limit metal coordination.

Comparison with Benzothiazole Acetamide Derivatives

The European patent EP3348550A1 discloses benzothiazole-2-acetamides with trifluoromethyl and aryl substituents. While structurally distinct, these compounds highlight substituent-driven property modulation:

Compound Core Key Substituents logP (Estimated)
Target Compound Indole 2,5-Dimethoxyphenyl, 3-methylbenzamido ~4.0
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl, phenyl ~3.8

Electron-Withdrawing vs. Electron-Donating Groups :

Comparison with N-(3-Hydroxyphenyl)-1H-indole-2-carboxamide

This analog retains the indole-2-carboxamide core but lacks the 3-methylbenzamido and dimethoxyphenyl groups:

Property Target Compound N-(3-Hydroxyphenyl)-1H-indole-2-carboxamide
Substituents 3-Methylbenzamido, dimethoxyphenyl 3-Hydroxyphenyl
logP ~4.0 ~2.5 (predicted)
Hydrogen Bond Donors 3 2

Pharmacodynamic Implications :

  • The 3-hydroxyphenyl group in increases polarity, favoring solubility but limiting blood-brain barrier penetration compared to the target compound’s lipophilic dimethoxyphenyl group.

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